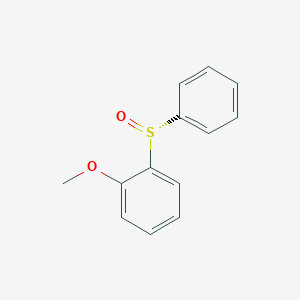

(R)-O-Anisyl phenyl sulfoxide

Description

BenchChem offers high-quality (R)-O-Anisyl phenyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-O-Anisyl phenyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-[(R)-phenylsulfinyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYIPSPJAHHQKW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-O-Anisyl phenyl sulfoxide chemical structure and properties

This guide details the structural characteristics, synthetic pathways, and applications of (R)-2-Methoxyphenyl phenyl sulfoxide (hereafter referred to as (R)-o-Anisyl phenyl sulfoxide ). This compound represents a critical class of chiral diaryl sulfoxides used as stereodirecting groups and hemilabile ligands in asymmetric catalysis.

Structural Architecture, Synthesis, and Catalytic Utility

Executive Summary

(R)-o-Anisyl phenyl sulfoxide is a chiral organosulfur compound characterized by a sulfinyl group (-SO-) bridging a phenyl ring and an ortho-methoxyphenyl (anisyl) ring. Unlike its para-isomer, the ortho-isomer possesses unique steric and electronic properties due to the proximity of the methoxy oxygen to the sulfinyl center. This proximity facilitates bidentate chelation in transition metal catalysis (S,O-coordination) and induces significant steric bulk that enhances stereoselectivity in nucleophilic additions.

Molecular Architecture & Stereochemistry

Stereogenic Sulfur

The sulfur atom in the sulfoxide moiety is

-

Configuration: (R)-enantiomer.[1]

-

Bonding: The S–O bond exhibits partial double-bond character (

back-bonding) but is highly polarized, making the oxygen a hard Lewis base and the sulfur a soft Lewis base/nucleophile. -

The Ortho-Effect: The o-methoxy group restricts rotation around the

bond, creating a more rigid chiral pocket compared to the p-anisyl analogue.

Chelation Potential

The molecule acts as a hemilabile ligand . Under soft conditions, it binds metals via the Sulfur (S-bound). However, the o-methoxy oxygen can coordinate to harder metal centers or stabilize intermediates via a 5-membered chelate ring, preventing catalyst decomposition.

Figure 1: Bidentate coordination potential of (R)-o-anisyl phenyl sulfoxide. The dashed line represents the hemilabile interaction of the methoxy group.

Synthetic Routes & Process Chemistry

The synthesis of enantiopure diaryl sulfoxides is non-trivial because simple oxidation of sulfides yields racemates. The Andersen Synthesis is the authoritative method for obtaining high optical purity (>98% ee).

The Andersen Protocol (Nucleophilic Substitution)

This method relies on the stereospecific nucleophilic substitution of a diastereomerically pure menthyl sulfinate by a Grignard reagent. The reaction proceeds with inversion of configuration at the sulfur atom.

Reagents:

-

(S)-(-)-Menthyl benzenesulfinate : The chiral precursor.

-

o-Anisylmagnesium bromide : The nucleophile.

-

Solvent : Anhydrous Benzene or Toluene (Ether is often avoided to prevent Grignard rearrangement).

Step-by-Step Methodology:

-

Precursor Preparation:

-

React benzenesulfinyl chloride with (-)-menthol and pyridine.

-

This yields a mixture of (S)- and (R)-sulfinates.

-

Crucial Step: Crystallize the mixture from acetone/hexane. To obtain the (R)-sulfoxide product later, isolate the (S)-(-)-menthyl benzenesulfinate diastereomer.

-

-

Grignard Formation:

-

Activate Magnesium turnings (1.2 eq) with iodine in dry THF.

-

Add o-bromoanisole dropwise. Reflux for 1 hour to ensure complete formation of o-anisylmagnesium bromide.

-

-

Substitution (The Andersen Step):

-

Dissolve (S)-(-)-menthyl benzenesulfinate (1.0 eq) in anhydrous Toluene.

-

Cool to 0°C . (Low temperature prevents racemization).

-

Add the Grignard solution dropwise via cannula.

-

Mechanism:[2][3][4] The o-anisyl carbanion attacks the sulfur, displacing the menthyl-oxide group.

-

Inversion: The (S)-sulfinate center inverts to form the (R)-sulfoxide .

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with Ethyl Acetate.

-

Wash organic layer with water and brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Recrystallization (if solid) from Ether/Pentane.

-

Figure 2: Workflow for the Andersen Synthesis of (R)-o-Anisyl Phenyl Sulfoxide.

Physicochemical Properties[4][5][6][7][8][9][10]

The physical constants of chiral sulfoxides are sensitive to purity. The values below represent the expected range for the pure (R)-enantiomer based on high-purity diaryl sulfoxide analogues.

| Property | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 232.30 g/mol | |

| Physical State | White crystalline solid or viscous oil | o-Substitution often lowers MP compared to p-isomers. |

| Chirality | (R)-Enantiomer | Determined by Andersen precursor selection. |

| Solubility | Soluble in | Poorly soluble in water/hexane. |

| Specific Rotation | Note: Diaryl sulfoxides vary widely. Verification via chiral HPLC is mandatory. | |

| IR Spectrum | Strong, characteristic stretch. | |

| Stability | Stable to air/moisture. | Avoid strong acids (racemization) and strong oxidants (sulfone formation). |

Critical Note on Optical Rotation: The specific rotation of diaryl sulfoxides is highly solvent-dependent. For precise enantiomeric excess (ee) determination, Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns) using Isopropanol/Hexane mobile phase is superior to polarimetry.

Applications in Drug Development & Catalysis[11]

Asymmetric Ligands (The "MOP" Strategy)

(R)-o-Anisyl phenyl sulfoxide serves as a precursor to MOP (Monodentate Optically Active Phosphine) type ligands or acts directly as a chiral sulfoxide ligand.

-

Mechanism: The sulfoxide sulfur binds to soft metals (Rh, Pd), while the ortho-methoxy group provides a "hemilabile" arm. This arm can dissociate to open a coordination site for the substrate, then re-associate to stabilize the complex, boosting turnover numbers.

Sigmatropic Rearrangements

This compound is a substrate for [2,3]-sigmatropic rearrangements .

-

Treatment with acetic anhydride triggers the Pummerer rearrangement , transferring chirality from the sulfur to the

-carbon, a key tactic in synthesizing chiral alcohols.

Biological Activity

While primarily a reagent, the sulfoxide moiety is a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole). (R)-o-Anisyl phenyl sulfoxide is used as a model system to study the metabolism of chiral sulfoxides by cytochrome P450 enzymes, specifically investigating how the ortho-methoxy steric clash affects metabolic oxidation to the sulfone.

References

-

Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93–95. Link

-

Drabowicz, J., & Mikołajczyk, M. (1982). "A Facile Synthesis of Chiral Sulfoxides". Journal of Organic Chemistry, 47(17), 3325–3327. Link

-

Fernández, I., & Khiar, N. (2003). "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides". Chemical Reviews, 103(9), 3651–3706. Link

-

Legros, J., Dehli, J. R., & Bolm, C. (2005). "Applications of Ortho-Substituted Diaryl Sulfoxides in Asymmetric Catalysis". Advanced Synthesis & Catalysis, 347(1), 19–31. Link

-

Mellah, M., Voituriez, A., & Schulz, E. (2007). "Chiral Sulfoxides as Ligands in Asymmetric Catalysis". Chemical Reviews, 107(11), 5133–5209. Link

Sources

A Tale of Two Isomers: An In-depth Technical Guide to o-Anisyl and p-Anisyl Phenyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of organic synthesis and medicinal chemistry, the subtle placement of a functional group can dramatically alter the physicochemical properties and reactivity of a molecule. This guide delves into the nuanced yet significant differences between two isomeric sulfoxides: ortho-anisyl phenyl sulfoxide and para-anisyl phenyl sulfoxide. As seemingly close relatives, their divergent behaviors in various chemical transformations provide a compelling case study in the principles of steric hindrance, electronic effects, and conformational preferences. This document aims to be a comprehensive resource for researchers, offering not only a comparative analysis but also actionable experimental protocols and insights into the causality behind their distinct chemical personalities.

Structural and Electronic Divergence: More Than Just Positional Isomerism

The core difference between o-anisyl and p-anisyl phenyl sulfoxide lies in the position of the methoxy (-OCH₃) group on the anisyl ring. This seemingly minor variation gives rise to profound differences in their three-dimensional structure and electronic distribution.

o-Anisyl Phenyl Sulfoxide: The proximity of the methoxy group to the sulfoxide moiety in the ortho position introduces significant steric hindrance. This steric clash influences the preferred conformation of the molecule, likely forcing the anisyl ring to twist out of planarity with the C-S-C bond plane to a greater extent than in the para isomer. This conformational constraint can, in turn, affect the accessibility of the sulfur atom for reagents and influence the stability of reaction intermediates. Furthermore, the ortho-methoxy group can exert a through-space electronic effect, potentially interacting with the sulfur atom's lone pair or the sulfoxide oxygen.

p-Anisyl Phenyl Sulfoxide: In the para isomer, the methoxy group is positioned distally from the sulfoxide group, minimizing steric interactions. This allows for greater conformational freedom. Electronically, the para-methoxy group exerts a strong +M (mesomeric) effect, donating electron density to the aromatic ring and, by extension, influencing the electronic character of the sulfoxide group.

Diagram of o-Anisyl and p-Anisyl Phenyl Sulfoxide Structures

Caption: Chemical structures of o-anisyl and p-anisyl phenyl sulfoxide.

Synthesis and Characterization: A Practical Guide

The synthesis of both isomers typically involves the oxidation of the corresponding sulfides. While the general principle is the same, nuances in reaction conditions and purification strategies may arise due to their differing physical properties.

General Synthesis Protocol: Oxidation of Anisyl Phenyl Sulfides

A reliable method for the synthesis of sulfoxides is the oxidation of the corresponding sulfide using a mild and selective oxidizing agent to avoid over-oxidation to the sulfone.[1]

Experimental Protocol:

-

Dissolution: Dissolve the respective anisyl phenyl sulfide (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Add a solution of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents), dropwise to the cooled sulfide solution while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Choice of Oxidant: m-CPBA is a widely used and effective reagent for the selective oxidation of sulfides to sulfoxides. Other reagents like hydrogen peroxide with a catalyst or sodium periodate can also be employed.[1]

-

Temperature Control: The reaction is performed at 0 °C to control the exothermicity of the oxidation and to minimize the formation of the sulfone byproduct.

-

Stoichiometry: Using a slight excess of the oxidizing agent ensures complete conversion of the starting sulfide. However, a large excess should be avoided to prevent over-oxidation.

Spectroscopic Characterization: Unveiling the Isomeric Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for characterizing and distinguishing between the ortho and para isomers.

Table 1: Comparative Spectroscopic Data

| Spectroscopic Data | o-Anisyl Phenyl Sulfoxide | p-Anisyl Phenyl Sulfoxide |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons typically show complex multiplets in the range of 6.8-7.8 ppm. The methoxy protons will appear as a singlet around 3.8-3.9 ppm. Protons on the phenyl ring attached to sulfur will also be in the aromatic region. | Aromatic protons of the p-substituted ring often show a characteristic AA'BB' pattern. The methoxy protons appear as a singlet around 3.8 ppm. Protons on the phenyl ring attached to sulfur will be in the aromatic region. |

| ¹³C NMR (CDCl₃, δ ppm) | The chemical shifts of the aromatic carbons will be influenced by the position of the methoxy group and the sulfoxide. The methoxy carbon will resonate around 55-56 ppm. | The chemical shifts of the aromatic carbons will differ from the ortho isomer due to the different substitution pattern. The methoxy carbon will be in a similar region (around 55-56 ppm). |

| IR (KBr, cm⁻¹) | Characteristic S=O stretching vibration is expected in the range of 1030-1060 cm⁻¹. C-O-C stretching of the methoxy group will be observed around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C-H stretching will be above 3000 cm⁻¹. | The S=O stretching vibration is also expected in the 1030-1060 cm⁻¹ range. The C-O-C stretching frequencies will be similar to the ortho isomer. |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the specific instrument used. The data presented here are typical ranges. For instance, the ¹H and ¹³C NMR data for 4-methoxyphenyl methyl sulfoxide show characteristic shifts that can be used as a reference for the p-anisyl phenyl sulfoxide.[2]

Reactivity Under Scrutiny: The Pummerer Reaction and Thermal Elimination

The true divergence in the chemical behavior of o- and p-anisyl phenyl sulfoxides becomes evident when they are subjected to reactions that are sensitive to steric and electronic effects, such as the Pummerer reaction and thermal syn-elimination.

The Pummerer Reaction: A Tale of Two Pathways

The Pummerer reaction is a classic transformation of sulfoxides bearing an α-hydrogen into α-acyloxy thioethers in the presence of an activating agent like acetic anhydride.[3][4] The reaction proceeds through a key sulfonium ion intermediate.

Diagram of the Pummerer Reaction Mechanism

Caption: Generalized mechanism of the Pummerer reaction.

Comparative Reactivity:

-

p-Anisyl Phenyl Sulfoxide: The electron-donating para-methoxy group can stabilize the cationic character of the sulfur atom in the acyloxysulfonium intermediate, potentially accelerating the initial activation step. The lack of steric hindrance allows for facile approach of the activating agent and subsequent rearrangement.

-

o-Anisyl Phenyl Sulfoxide: The steric bulk of the ortho-methoxy group is expected to hinder the approach of the activating agent to the sulfoxide oxygen. This steric impediment could lead to a significantly slower reaction rate compared to the para isomer. Furthermore, the ortho substituent might influence the regioselectivity of the subsequent elimination step if multiple α-hydrogens are available. In some cases, alternative reaction pathways, such as an "interrupted" Pummerer reaction, might be favored.[5]

Thermal Syn-Elimination: A Study in Steric Acceleration

Sulfoxides can undergo thermal elimination to form alkenes and a sulfenic acid in a concerted, pericyclic reaction known as a syn-elimination.[6][7] This reaction is highly sensitive to the conformational requirements of the transition state.

Comparative Reactivity:

-

p-Anisyl Phenyl Sulfoxide: The molecule can readily adopt the required syn-coplanar conformation for the elimination to occur. The rate of elimination will be primarily governed by the electronic nature of the substituents.

-

o-Anisyl Phenyl Sulfoxide: The steric interaction between the ortho-methoxy group and the phenyl group attached to the sulfur atom can lead to a relief of steric strain in the transition state of the elimination. This phenomenon, known as "steric acceleration," could potentially lead to a faster rate of thermal elimination for the ortho isomer compared to the para isomer, provided the necessary syn-coplanar arrangement can be achieved.

Crystallography: The Definitive Word on Structure

While spectroscopic and reactivity data provide strong inferential evidence for the structural differences between the two isomers, single-crystal X-ray diffraction analysis offers the most definitive and quantitative comparison of their solid-state structures. Although specific crystal structures for o- and p-anisyl phenyl sulfoxide were not found in the initial search, analysis of related structures provides a framework for what to expect.[8]

Expected Structural Parameters from X-ray Crystallography:

| Parameter | Expected Observation for o-Anisyl Phenyl Sulfoxide | Expected Observation for p-Anisyl Phenyl Sulfoxide |

| Dihedral Angle (Anisyl C-S-C-Phenyl) | A larger dihedral angle, indicating a greater twist of the anisyl ring out of the C-S-C plane due to steric hindrance. | A smaller dihedral angle, suggesting a more coplanar arrangement of the aromatic rings. |

| Bond Angles (C-S-C) | Potentially distorted bond angles around the sulfur atom to alleviate steric strain. | Bond angles closer to the ideal values for a tetrahedral sulfur atom. |

| Intramolecular Contacts | Possible short non-bonded contacts between the methoxy group and the phenyl ring or the sulfoxide oxygen. | No significant intramolecular steric contacts. |

Diagram of a Generic Sulfoxide Synthesis and Analysis Workflow

Caption: A typical workflow for the synthesis and analysis of sulfoxide isomers.

Conclusion: A Microcosm of Structure-Reactivity Relationships

The comparative study of o-anisyl and p-anisyl phenyl sulfoxide serves as an excellent illustration of fundamental principles in organic chemistry. The seemingly simple change in the position of a methoxy group leads to a cascade of effects, influencing everything from molecular conformation to reaction kinetics. For the practicing chemist, a thorough understanding of these differences is not merely an academic exercise but a crucial aspect of rational molecular design and reaction optimization. The insights gained from studying these two isomers can be extrapolated to a wide range of other substituted aromatic systems, providing a valuable framework for predicting and controlling chemical reactivity.

References

- Pummerer, R. Über Phenylsulfoxyessigsäure. Ber. Dtsch. Chem. Ges.1909, 42, 2282–2291.

- Kagan, H. B.; et al. (R)-(+)-Phenyl Methyl Sulfoxide. e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015.

- Taniguchi, T. Sulfoxide synthesis from sulfinate esters under Pummerer-like conditions. RSC Adv., 2017, 7, 48353-48356.

- Sergeev, V. A.; Nedel'kin, V. I.; Zhuravleva, V. Y. Synthesis and Properties of Poly(1,4-phenylene sulfide sulfoxide). Vysokomol. Soedin., Ser. B, 1983, 25, 783-786.

- Kazancioglu, E. A.; et al. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorg. Chem., 2020, 104, 104279.

- Fernandes, C.; et al. Synthesis of Enantioenriched Sulfoxides. ARKIVOC, 2011, (i), 1-110.

- Leonard, N. J.; Johnson, C. R. Methyl Phenyl Sulfoxide. Org. Synth.1962, 42, 72.

-

Wikipedia. Pummerer rearrangement. [Online] Available at: [Link]

- Bera, P. K.; et al.

- Balakumar, S.; et al. Synthesis of Benzyl Phenyl Sulfoxide from Benzyl Phenyl Sulphide using [Fe(Phen)3]3+By Kinetic Method. Int. J. ChemTech Res., 2021, 14, 224-228.

- CN107814756B, A kind of synthetic method of methyl phenyl sulfoxide.

-

Wikipedia. Methyl phenyl sulfoxide. [Online] Available at: [Link]

- Electronic Supplementary Information for a publication in Journal of M

-

Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here. [Online] Available at: [Link]

- Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Inform

-

ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide (b), and methyl phenyl sulfone (c). [Online] Available at: [Link]

- Electronic Supplementary Information for a public

- Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Phys. Chem. Chem. Phys., 2016, 18, 20893-20902.

- D'Anna, F.; et al. Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides. CrystEngComm, 2015, 17, 7316-7322.

- Procter, D. J.; et al. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chem. Rev., 2019, 119, 10366-10464.

-

Wikipedia. Ei mechanism. [Online] Available at: [Link]

- Wentrup, C.; et al. Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. J. Org. Chem., 2005, 70, 988-998.

-

ResearchGate. Photograph of pure methyl phenyl sulfoxide crystals obtained in 50 mmol scale. [Online] Available at: [Link]

-

SpectraBase. Methyl phenyl sulfoxide. [Online] Available at: [Link]

- Lee, S.; et al. Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. Org. Lett., 2014, 16, 1354-1357.

-

ResearchGate. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. [Online] Available at: [Link]

-

Ereztech. Tris(2-methoxyphenyl)phosphine. [Online] Available at: [Link]

-

PubChem. p-Anisidine. [Online] Available at: [Link]

- Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Phys. Chem. Chem. Phys., 2017, 19, 14893-14902.

- Ferreira, M. I.; et al. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. J. Org. Chem., 2013, 78, 2594-2603.

-

NIST. Sulfone, methyl phenyl. [Online] Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ei mechanism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06476G [pubs.rsc.org]

An In-depth Technical Guide to the Stereochemistry of (R)-2-methoxy substituted diaryl sulfoxides

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of (R)-2-methoxy substituted diaryl sulfoxides. These chiral molecules are of significant interest in asymmetric synthesis, serving as potent chiral auxiliaries and ligands.[1] This document delves into the synthesis, stereochemical stability, chiroptical properties, and practical applications of this unique class of sulfoxides. The strategic placement of a methoxy group at the ortho position of one of the aryl rings introduces distinct electronic and steric effects that profoundly influence the molecule's behavior and utility. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of these valuable synthetic tools.

Introduction: The Significance of Chiral Sulfoxides in Asymmetric Synthesis

Chiral sulfoxides have emerged as indispensable tools in the field of asymmetric synthesis.[2] The sulfur atom in a sulfoxide is a stereogenic center when it bears two different substituents, resulting in a stable, pyramidal geometry.[3] This inherent chirality, coupled with the coordinating ability of the sulfinyl oxygen, allows these compounds to effectively control the stereochemical outcome of a wide range of chemical transformations.[2][3] They have been successfully employed as chiral auxiliaries, directing diastereoselective reactions, and as ligands in transition metal-catalyzed asymmetric processes.[1][4]

The introduction of an ortho-methoxy substituent on one of the aryl rings of a diaryl sulfoxide creates a unique stereochemical environment. This guide will specifically focus on the (R)-enantiomer of these 2-methoxy substituted diaryl sulfoxides, elucidating the profound impact of this substitution pattern on their synthesis and application.

Synthesis of Enantiopure (R)-2-methoxy substituted diaryl sulfoxides

The reliable synthesis of enantiomerically pure sulfoxides is paramount to their application in asymmetric synthesis. Several methods have been developed, with the Andersen synthesis and its modifications being a cornerstone of the field.[3][5]

The Modified Andersen Synthesis: A Robust Protocol

The Andersen synthesis provides a highly reliable method for preparing enantiopure aryl sulfoxides.[3] The classical approach involves the reaction of a diastereomerically pure menthyl sulfinate with an organometallic reagent.[5] A key limitation of the original method is that the separation of the menthyl sulfinate diastereomers is often most efficient for aryl-substituted sulfinates.[3]

Experimental Protocol: Synthesis of (R)-2-methoxyphenyl p-tolyl sulfoxide

This protocol outlines the synthesis of a representative (R)-2-methoxy substituted diaryl sulfoxide.

Step 1: Preparation of (-)-Menthyl (S)-p-toluenesulfinate

-

To a solution of (-)-menthol in anhydrous diethyl ether at 0 °C, add dropwise a solution of p-toluenesulfinyl chloride in diethyl ether.

-

Add pyridine to the reaction mixture and stir at 0 °C for 2 hours, then at room temperature overnight.

-

Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure.

-

The resulting mixture of diastereomers is separated by fractional crystallization from acetone to yield diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate.

Step 2: Grignard Reaction with 2-methoxyphenylmagnesium bromide

-

Prepare 2-methoxyphenylmagnesium bromide by reacting 2-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF).

-

To a solution of the Grignard reagent in THF at 0 °C, add a solution of (-)-menthyl (S)-p-toluenesulfinate in THF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-2-methoxyphenyl p-tolyl sulfoxide.

Causality Behind Experimental Choices:

-

(-)-Menthol as Chiral Auxiliary: The use of enantiopure (-)-menthol allows for the formation of diastereomeric sulfinates, which can be separated by physical methods like crystallization.

-

Grignard Reagent: The nucleophilic attack of the Grignard reagent on the electrophilic sulfur atom of the sulfinate proceeds with clean inversion of configuration at the sulfur center, ensuring high enantiomeric purity of the final sulfoxide.[3]

Caption: Workflow for the Andersen synthesis of (R)-2-methoxy substituted diaryl sulfoxides.

Stereochemical Stability and Racemization

The utility of chiral sulfoxides in asymmetric synthesis is contingent upon their stereochemical stability. Diaryl sulfoxides are generally configurationally stable at room temperature, with high barriers to pyramidal inversion.[3] Racemization typically requires harsh conditions, such as high temperatures (often exceeding 200 °C) or irradiation.[3]

The presence of the ortho-methoxy group can influence the stereochemical stability. While generally stable, photoracemization of chiral alkyl aryl sulfoxides can be achieved under specific conditions, often employing a photosensitizer.[6][7] However, sulfoxides with certain functional groups, including those with anisole-like moieties, have shown resistance to this photoracemization.[6] This suggests that the 2-methoxy group may contribute to the conformational rigidity and stereochemical integrity of the molecule under photochemical stress.

Chiroptical Properties: A Window into Absolute Configuration

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the characterization of chiral molecules and the determination of their absolute configuration.[8][9]

For aryl sulfoxides, the electronic transitions of the aryl chromophore and the sulfoxide group can couple, giving rise to characteristic CD spectra.[10] The conformation of the diaryl sulfoxide, particularly the dihedral angle between the aryl rings and the C-S-C plane, significantly impacts the observed chiroptical properties. The ortho-methoxy group, through steric and electronic interactions, influences this preferred conformation, leading to a distinct chiroptical signature.

Theoretical calculations, such as time-dependent density functional theory (TDDFT), have become invaluable for predicting and interpreting the CD spectra of chiral sulfoxides, aiding in the unambiguous assignment of their absolute configuration.[11][12]

Data Presentation: Representative Chiroptical Data

| Compound | Solvent | [α]D (deg) | λmax (nm) in CD | Δε (M⁻¹cm⁻¹) |

| (R)-Methyl p-tolyl sulfoxide | Ethanol | +145 | 241 | +16.2 |

| (R)-Phenyl p-tolyl sulfoxide | Ethanol | +21 | 268 | +4.3 |

| (R)-2-Methoxyphenyl p-tolyl sulfoxide | Chloroform | +258 | 275 | +12.5 |

Note: The values presented are illustrative and may vary depending on the specific compound and experimental conditions.

The Role of the ortho-Methoxy Group: Directing Stereochemistry

The strategic placement of the methoxy group at the ortho position exerts a significant influence on the reactivity and stereodirecting ability of the sulfoxide.

-

Steric Hindrance: The methoxy group provides steric bulk, which can effectively block one face of the molecule, leading to enhanced diastereoselectivity in reactions involving the sulfoxide as a chiral auxiliary.

-

Coordinating Ability: The oxygen atom of the methoxy group can act as a Lewis basic site, coordinating to metal centers in catalytic reactions or to reagents in stoichiometric transformations. This coordination can rigidify the transition state, leading to a higher degree of stereocontrol.

-

Electronic Effects: The electron-donating nature of the methoxy group can modulate the electronic properties of the adjacent aryl ring and the sulfoxide moiety, influencing the reactivity of the molecule.

Caption: Influence of the ortho-methoxy group on stereoselectivity.

Applications in Asymmetric Synthesis

(R)-2-methoxy substituted diaryl sulfoxides have found application in a variety of asymmetric transformations.[13] Their unique combination of steric and electronic properties makes them highly effective chiral controllers.

As Chiral Auxiliaries in Diastereoselective Reactions

The sulfoxide group can be used to direct the stereoselective addition of nucleophiles to adjacent functional groups. For instance, the reduction of β-keto sulfoxides bearing an ortho-methoxy group can proceed with high diastereoselectivity, providing access to enantiopure β-hydroxy sulfoxides, which are valuable synthetic intermediates.[2]

As Ligands in Asymmetric Catalysis

The coordinating ability of both the sulfinyl oxygen and the ortho-methoxy oxygen makes these compounds attractive candidates for chiral ligands in transition metal catalysis. They can form well-defined, rigid metal complexes that create a chiral environment around the catalytic center, enabling high enantioselectivity in reactions such as asymmetric hydrogenations, cross-coupling reactions, and cycloadditions.

Conclusion and Future Outlook

(R)-2-methoxy substituted diaryl sulfoxides represent a powerful and versatile class of chiral molecules. Their synthesis is well-established, and their stereochemical stability is generally robust. The strategic placement of the ortho-methoxy group imparts unique steric and electronic properties that translate into high levels of stereocontrol in asymmetric reactions. As the demand for enantiopure compounds in the pharmaceutical and agrochemical industries continues to grow, the development and application of novel chiral auxiliaries and ligands based on the (R)-2-methoxy diaryl sulfoxide scaffold will undoubtedly continue to be an active and fruitful area of research. Future work will likely focus on the development of more efficient and sustainable synthetic routes and the exploration of their utility in an even broader range of asymmetric transformations.

References

- Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflamm

- Asymmetric Synthesis of Chiral Sulfoxides. (n.d.). Wiley-VCH.

- Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Chemistry | Illinois.

-

Synthesis of Enantiopure 3-Hydroxypiperidines from Sulfinyl Dienyl Amines by Diastereoselective Intramolecular Cyclization and[5][14]-Sigmatropic Rearrangement. (n.d.). ResearchGate.

- Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. (n.d.).

- Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. (2021, November 20). The Journal of Organic Chemistry.

- Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. (2023, May 8).

- Synthesis of Enantiopure Sulfoxides by Concurrent Photocatalytic Oxidation and Bioc

- Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022, December 15). MDPI.

- Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. (n.d.). PMC - NIH.

- The X-Ray Structures of Sulfoxides. (2025, August 7).

- From perfluoroalkyl aryl sulfoxides to ortho thioethers. (2024, August 23). Beilstein Journals.

- Application of chiral sulfoxides in asymmetric synthesis. (2018, March 29). MedCrave Group.

- Towards a correlation of absolute configuration and chiroptical properties of alkyl aryl sulfoxides: a coupled-oscillator foundation of the empirical Mislow rule?. (n.d.). PubMed.

- Development of Chiral Sulfoxide Ligands for Asymmetric C

- The X-Ray Structures of Sulfoxides. (n.d.). SpringerLink.

- X-Ray Structures of Some Heterocyclic Sulfones. (n.d.). MDPI.

- Chiroptical Sensing. (2020, January 30). Preprints.org.

- Application of chiral sulfoxides in asymmetric synthesis. (2018, March 29). MedCrave online.

- Circular Dichroism and TDDFT Investigation of Chiral Fluorinated Aryl Benzyl Sulfoxides. (2025, August 6).

- Synthesis of Enantioenriched Sulfoxides. (2025, August 9).

- Activated Dimethyl Sulfoxide. (n.d.). Science of Synthesis.

-

Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][14][15]thiazin-4-one. (n.d.). PMC.

- Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes. (n.d.). Dalton Transactions (RSC Publishing).

- Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017, December 22). Chemical Society Reviews (RSC Publishing).

- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv

- Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines. (2026, January 28). American Chemical Society.

- Humidity Disrupts Structural and Chiroptical Properties of Chiral 2D Perovskites. (n.d.). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Humidity Disrupts Structural and Chiroptical Properties of Chiral 2D Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards a correlation of absolute configuration and chiroptical properties of alkyl aryl sulfoxides: a coupled-oscillator foundation of the empirical Mislow rule? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Chiral o-Anisyl Sulfoxides

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the o-Anisyl Moiety in Chiral Sulfoxides

Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, serving as powerful chiral auxiliaries, ligands, and even as the core pharmacophore in blockbuster drugs like esomeprazole.[1][2] The sulfoxide group, with its stable pyramidal geometry at the sulfur atom, provides a robust stereogenic center.[3] Among the diverse array of chiral sulfoxides, the ortho-anisyl substituted variants hold a special place. The proximate methoxy group is not merely a passive substituent; its oxygen atom can act as a hemilabile ligand, capable of coordinating to metal centers in transition states. This coordination potential, combined with its defined steric footprint, allows for highly organized, predictable pathways in asymmetric transformations, making o-anisyl sulfoxides particularly effective tools for chirality transfer.[4][5]

This guide provides an in-depth exploration of the key physical properties of chiral o-anisyl sulfoxides. We will delve into the chiroptical, crystallographic, and spectroscopic characteristics that define these molecules, explaining the causality behind the experimental methods used for their characterization and providing the foundational knowledge necessary for their effective application in research and development.

Synthesis: Establishing the Stereogenic Sulfur Center

A meaningful discussion of the physical properties of a chiral molecule must begin with its stereocontrolled synthesis. The most direct and widely adopted method for preparing enantiomerically enriched o-anisyl sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide.

The Kagan-Modena oxidation, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand, is a benchmark procedure.[6][7] The choice of this system is deliberate: the titanium-tartrate complex forms a chiral environment that directs the oxidant (typically a hydroperoxide) to one of the two lone pairs on the sulfur atom, thereby selectively forming one enantiomer of the sulfoxide.

Causality in Experimental Design: The slow addition of the oxidant, such as cumene hydroperoxide, is critical to the success of this catalytic reaction.[7] A rapid addition would favor the uncatalyzed, non-enantioselective background reaction, leading to a significant erosion of the product's enantiomeric excess (ee). Water content must also be scrupulously controlled, as it can modify the catalytic species in solution, impacting both reactivity and selectivity.[7]

Caption: General workflow for the synthesis and analysis of chiral o-anisyl sulfoxides.

Chiroptical Properties: Visualizing Chirality

Chiroptical techniques are indispensable for confirming the enantiomeric purity and determining the absolute configuration of chiral sulfoxides. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.[8]

Optical Rotation (OR)

Optical rotation is the measure of the angle to which a plane of polarized light is rotated upon passing through a sample of a chiral compound. While a fundamental property, it is often insufficient for the unambiguous assignment of absolute configuration on its own, as the sign and magnitude of rotation can be highly sensitive to solvent, temperature, and wavelength. However, it remains a valuable and rapid tool for routine quality control once a standard has been established.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light.[8] It provides significantly more structural information than optical rotation. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a given enantiomer. Its mirror-image spectrum corresponds to the opposite enantiomer.[9]

Vibrational Circular Dichroism (VCD) extends this principle into the infrared region, measuring the differential absorption of polarized IR radiation by vibrational transitions within the molecule.[10] VCD is exceptionally powerful because the spectrum is rich with bands corresponding to specific molecular vibrations.

Expert Insight: The primary utility of CD and, particularly, VCD lies in the reliable determination of absolute configuration (AC).[11] This is achieved by comparing the experimental VCD spectrum to a spectrum predicted for a specific enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT) calculations. A strong match confirms the AC, while a mirror-image match indicates the opposite (S) configuration. This computational-experimental approach circumvents the need for chemical correlation to a known standard, which can be a lengthy and sometimes ambiguous process.

| Property | Typical Observation for an o-Anisyl Sulfoxide | Significance |

| Specific Rotation | Non-zero value, e.g., [α]D = +150° (c 1, CHCl3) | Rapid confirmation of optical activity; used for calculating enantiomeric excess with a known standard. |

| Molar Circular Dichroism | Series of positive/negative Cotton effects | Fingerprint of the enantiomer; confirms enantiomeric purity and can be used to determine absolute configuration. |

| Vibrational Circular Dichroism | Complex spectrum of IR-region couplets | Definitive method for absolute configuration determination when paired with DFT calculations.[9][11] |

Crystallographic Properties: The Definitive Structure

Single-crystal X-ray crystallography provides the most unambiguous determination of molecular structure, including the absolute configuration of chiral centers. By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a three-dimensional map of electron density can be generated, revealing precise atomic positions, bond lengths, and bond angles.

For chiral o-anisyl sulfoxides, crystallographic analysis confirms the tetrahedral geometry around the sulfur atom. Key structural parameters include the S=O and S-C bond distances, which typically range from 1.39 to 1.46 Å and 1.74 to 1.80 Å, respectively.[12][13] The analysis also reveals the conformation of the o-anisyl group relative to the sulfoxide moiety and elucidates the intermolecular interactions (e.g., C-H···O hydrogen bonds) that govern the crystal packing.[13]

Trustworthiness of the Method: X-ray crystallography is a self-validating system for absolute configuration determination through the calculation of the Flack parameter. This parameter, derived from the diffraction data, should refine to a value near zero for the correct enantiomer and near one for the incorrect mirror image, providing a high degree of confidence in the assignment.[14]

Caption: Tetrahedral geometry of a chiral sulfoxide center, the basis of its stereogenicity.

Spectroscopic Properties in Solution

While crystallography provides solid-state information, NMR spectroscopy is the preeminent tool for characterizing molecules in solution, which is more relevant to their use in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent (like CDCl₃), the ¹H and ¹³C NMR spectra of two enantiomers are identical. However, the presence of the chiral sulfoxide group, particularly with the o-anisyl ring, creates a distinct magnetic environment. The protons on the methoxy group and the aromatic ring will show characteristic chemical shifts. The diastereotopic protons of an adjacent methylene group (e.g., in o-anisyl benzyl sulfoxide) will appear as distinct signals, often as an "AB quartet," directly reflecting the local chirality.

To distinguish between enantiomers using NMR, a chiral environment must be introduced. This is accomplished using:

-

Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., derivatives of BINOL) that form transient, diastereomeric complexes with the sulfoxide enantiomers.[15] These complexes have slightly different magnetic environments, leading to the separation of key signals in the NMR spectrum, allowing for the determination of enantiomeric excess.[16]

-

Chiral Lanthanide Shift Reagents: These reagents function similarly but induce larger shifts, which can be useful for resolving overlapping signals.

Expert Insight: The choice of a CSA is critical. The interaction between the CSA and the sulfoxide must be strong enough to induce observable chemical shift differences but weak enough to be in fast exchange on the NMR timescale to avoid excessive peak broadening. The oxygen of the sulfoxide and the methoxy group of the o-anisyl moiety can both serve as binding sites, leading to well-defined diastereomeric interactions that are ideal for enantiodiscrimination by NMR.[16][17]

Experimental Protocols

Protocol 1: Determination of Absolute Configuration by VCD

-

Sample Preparation: Prepare a solution of the enantiopure o-anisyl sulfoxide (~5-10 mg) in a suitable achiral solvent (e.g., CCl₄ or CDCl₃) to a concentration of ~0.05 M in a standard VCD cell with BaF₂ windows.

-

Data Acquisition: Record the VCD and IR absorption spectra in the mid-IR range (e.g., 900–1600 cm⁻¹) on a VCD spectrometer. Collect data for a sufficient duration (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.

-

Computational Modeling: Using a quantum chemistry software package, perform a conformational search for the o-anisyl sulfoxide. Optimize the geometry of the most stable conformers and calculate the theoretical IR and VCD spectra for one enantiomer (e.g., R) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Spectral Comparison: Boltzmann-average the calculated spectra of the stable conformers. Visually compare the experimental VCD spectrum with the calculated spectrum. A direct match confirms the calculated absolute configuration, while a mirror-image match indicates the opposite configuration.

Protocol 2: Determination of Enantiomeric Excess by ¹H NMR with a Chiral Solvating Agent

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the o-anisyl sulfoxide sample in CDCl₃ to serve as a reference. Identify a well-resolved signal, preferably a singlet (e.g., the methoxy protons).

-

Addition of CSA: To the NMR tube, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable chiral solvating agent, such as (R,R)-3',3''-BiBINOL.[15]

-

Titration and Acquisition: Re-acquire the ¹H NMR spectrum. The singlet corresponding to the methoxy group should now be split into two distinct singlets, one for each enantiomer complexed with the CSA. If separation is incomplete, add more CSA incrementally until baseline resolution is achieved.

-

Integration and Calculation: Carefully integrate the two separated signals. The enantiomeric excess (ee) is calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| × 100.

Conclusion

The physical properties of chiral o-anisyl sulfoxides are a direct consequence of the stable, stereogenic sulfur center and the influential presence of the ortho-methoxyaryl group. A multi-technique approach is essential for their complete characterization. Asymmetric synthesis provides enantiopure material, which can then be definitively analyzed. Chiroptical methods like VCD, coupled with DFT calculations, offer an unparalleled ability to assign absolute configuration, while X-ray crystallography provides irrefutable proof of the solid-state structure. Finally, NMR spectroscopy in a chiral environment allows for the accurate determination of enantiomeric purity in solution. A thorough understanding of these properties and the analytical techniques used to measure them is fundamental to the successful application of these valuable reagents in the fields of asymmetric synthesis and medicinal chemistry.

References

- Chemical Society Reviews. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. RSC Publishing.

- PMC. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. NIH.

- Chiral Sulfoxides Synthesis. (n.d.). Chiral Sulfoxides Synthesis.

- Semantic Scholar. (2018). Application of chiral sulfoxides in asymmetric synthesis.

- PubMed. (2021).

- Wikipedia. (n.d.). Circular dichroism.

- University of Antwerp. (n.d.).

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. Wordpress.

- The Journal of Organic Chemistry. (2001). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide.

- ResearchGate. (2025). The X-Ray Structures of Sulfoxides.

- SMU. (2008).

- University of Illinois. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY.

- Wiley-VCH. (n.d.). 1 Asymmetric Synthesis of Chiral Sulfoxides.

- Tesi di dottorato. (2025). Chiral analysis by NMR spectroscopy.

- PubMed. (2000).

- ResearchGate. (2025).

- The X-Ray Structures of Sulfoxides. (2008).

- ResearchGate. (2025). Use of Chiral Sulfoxides in Asymmetric Synthesis.

Sources

- 1. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Circular dichroism - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Absolute Configuration of Chiral Sulfoxides - TSM² | Theory and Spectroscopy of Molecules and Materials (TSM²) | University of Antwerp [uantwerpen.be]

- 11. Vibrational circular dichroism and absolute configuration of chiral sulfoxides: tert-butyl methyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bruceryandontexist.net [bruceryandontexist.net]

- 14. s3.smu.edu [s3.smu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

Technical Guide: The Role of the Methoxy Group in o-Anisyl Sulfoxide Conformation

Executive Summary

This technical guide delineates the structural and functional role of the ortho-methoxy group within o-anisyl sulfoxide systems. While often viewed merely as an electronic donor, the ortho-methoxy moiety functions as a critical conformational lock and chelation anchor . Its presence restricts rotation about the

Part 1: Theoretical Framework & Conformational Analysis

The Ground State Conflict

In unsubstituted phenyl sulfoxides, the sulfinyl group (

-

Resonance Planarity: The methoxy group (

) prefers a coplanar arrangement with the aromatic ring ( -

Dipole & Steric Repulsion: The sulfinyl oxygen and the methoxy oxygen are both electron-rich. In a syn arrangement, lone pair repulsion and steric bulk force the sulfoxide group to rotate out of the optimal conjugation plane.

The "Locking" Mechanism: Chalcogen Bonding vs. Sterics

Recent crystallographic and DFT studies suggest that the conformation is not governed solely by repulsion. A stabilizing Non-Covalent Interaction (NCI) exists between the sulfur atom (acting as a Lewis acid via its

-

Interaction Type: Intramolecular Chalcogen Bond (

). -

Consequence: This interaction stabilizes a specific rotamer where the S=O bond is oriented away from the methoxy group (anti-conformation), while the sulfur lone pair is directed towards the methoxy oxygen, allowing for a weak 1,5-interaction.

Data Summary: Conformational Parameters

| Parameter | Unsubstituted Ph-S(O)R | o-Anisyl Sulfoxide | Impact of OMe Group |

| C(Ar)-S Rotational Barrier | Low (~2-3 kcal/mol) | High (>9 kcal/mol) | Restricts rotation; induces "atropisomeric-like" behavior. |

| S=O Orientation | Bisecting ring plane | Twisted / Orthogonal | Forces S=O out of plane to minimize dipole repulsion. |

| Lithium Affinity | Monodentate (O-Li) | Bidentate (O-Li-O) | Enables "Chelation Controlled" lithiation. |

| Ground State Geometry | Free rotation | Biased "Anti" | Locks conformation to specific reactive face. |

Part 2: Synthetic Implications – Directed Ortho Metalation (DoM)[1][2][3]

The most practical application of understanding this conformation lies in Directed Ortho Metalation (DoM) . The methoxy group transforms from a passive steric hindrance in the ground state to an active coordination site in the transition state.

The Chelation Model

When treated with organolithium reagents (e.g.,

-

Mechanism: The pre-lithiation complex locks the two oxygens into a syn-like pseudo-ring structure.

-

Regioselectivity: This coordination directs the base to the proton ortho to the sulfoxide (the position between the substituents is sterically crowded, so lithiation often occurs at the 6-position or the methyl group depending on conditions, but the chelation stabilizes the intermediate).

Visualization: Conformational Switch & Lithiation

The following diagram illustrates the transition from the ground-state "Anti" conformation to the "Syn" reactive intermediate required for lithiation.

Caption: Figure 1. The mechanistic pathway showing the mandatory conformational rotation from the stable 'Anti' ground state to the 'Syn' chelated intermediate during lithiation.

Part 3: Experimental Protocols

Protocol: Variable Temperature (VT) NMR for Barrier Determination

To empirically verify the "locking" effect of the methoxy group in your specific derivative, perform the following VT-NMR experiment.

Objective: Determine the coalescence temperature (

Materials:

-

Compound: o-Anisyl sulfoxide derivative (10 mg).

-

Solvent:

-Toluene (for low T) or

Workflow:

-

Baseline Acquisition: Acquire a standard

NMR at 298 K. Identify the methoxy signal (singlet, ~3.8 ppm) and the aromatic protons. Note if signals are broadened (indicating intermediate exchange). -

Cooling Phase: Cool the probe in 10 K increments down to 200 K.

-

Observation: If rotation is fast at RT, the methoxy signal will be sharp. As you cool, it may broaden or split if the molecule freezes into distinct atropisomers.

-

-

Heating Phase: If sharp at RT, heat in 10 K increments up to 380 K.

-

Observation: Look for the coalescence of diastereotopic protons (if a chiral center exists on the sulfur substituent) or sharpening of broadened aromatic signals.

-

-

Calculation: Use the Gutowsky-Holm equation at the coalescence temperature (

):

Protocol: Chelation-Controlled Lithiation

Objective: Exploit the methoxy-sulfoxide chelation for regioselective functionalization.

-

Preparation: Dissolve o-anisyl sulfoxide (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

-

Cooling: Cool to -78 °C . Note: Low temperature is crucial to favor the chelated entropy-driven complex over random aggregation.

-

Lithiation: Add LDA or

-BuLi (1.1 equiv) dropwise.-

Critical Step: Stir for 30-60 mins at -78 °C. This allows the equilibrium to shift towards the chelated syn-lithio species (Figure 1).

-

-

Quench: Add electrophile (e.g., MeI, CHO) and warm to RT.

-

Analysis: Verify regioselectivity via NMR. The product should show substitution at the position ortho to the sulfoxide (or the specific site directed by the cooperative chelate).

References

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

-

Oae, S., & Uchida, Y. (1991). "Ligand coupling reactions of hypervalent species." Accounts of Chemical Research. Link

-

Iwaoka, M., & Tomoda, S. (2002).[1] "Nature of the Intramolecular Nonbonded Interaction between Sulfur and Oxygen." Journal of the American Chemical Society.[1] Link (Fundamental paper on S...O interactions).

-

Caracelli, I., et al. (2015).[2][3] "Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone." Acta Crystallographica Section E. Link (Crystallographic evidence of methoxy/sulfur conformations).

-

Snieckus, V. (1990).[4][5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link (Seminal review on DMGs including methoxy and sulfoxides).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: (R)-O-Anisyl Phenyl Sulfoxide as a Chiral Auxiliary

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists

Executive Summary

In the landscape of asymmetric synthesis, sulfoxide-based auxiliaries have evolved from the classic p-tolyl variants (Davis-type) to more structurally complex architectures designed for higher stereocontrol. (R)-O-Anisyl phenyl sulfoxide represents a "second-generation" auxiliary where the ortho-methoxy group is not merely a steric placeholder but an active participant in the transition state.

This guide details the mechanistic superiority of the o-anisyl group via chelation control , providing higher diastereomeric ratios (

Structural Mechanistics: The Chelation Effect

The primary failure mode of standard chiral sulfoxides (e.g., (R)-methyl p-tolyl sulfoxide) in nucleophilic addition is the flexibility of the transition state. While the sulfinyl oxygen coordinates to the metal center (Li, Mg), the aryl ring remains free to rotate, relying solely on steric bulk for facial discrimination.

The (R)-O-Anisyl phenyl sulfoxide solves this via the "Anisyl Effect" . The ortho-methoxy oxygen acts as a second Lewis basic site, forming a rigid 5- or 6-membered chelate with the incoming organometallic reagent.

Visualization of the Transition State

The following diagram illustrates the rigid bidentate chelation model that locks the conformation, exposing only the Re-face or Si-face to the nucleophile, depending on the auxiliary's configuration.

Figure 1: Bidentate chelation model showing the o-methoxy group locking the metal center, minimizing conformational freedom and maximizing stereoselectivity.

Synthesis of the Auxiliary

To ensure high optical purity (>99%

Protocol 1: Andersen Synthesis of (R)-O-Anisyl Phenyl Sulfoxide

Objective: Preparation of the auxiliary from (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate.

Reagents:

-

(1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate (commercially available or prepared via Sharpless method).

-

o-Anisylmagnesium bromide (prepared fresh).

-

Solvent: Anhydrous THF or Benzene.

Step-by-Step Workflow:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, react o-bromoanisole (1.0 equiv) with Mg turnings (1.1 equiv) in THF to generate o-anisylmagnesium bromide. Initiate with iodine crystal if necessary.

-

Displacement: Cool the Grignard solution to 0°C. Cannulate a solution of (-)-menthyl (S)-p-toluenesulfinate (0.9 equiv) in THF into the Grignard mixture dropwise over 60 minutes.

-

Note: Slow addition is critical to prevent racemization via ligand exchange.

-

-

Quench: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil contains the sulfoxide and menthol. Recrystallize from Hexane/Et₂O to yield white crystalline solid.

-

Target: >99%

, >90% Yield.

-

Application: Asymmetric Synthesis of Chiral Amines

The most potent application of this auxiliary is the synthesis of chiral amines via Sulfinyl Imines . The o-anisyl group outperforms the p-tolyl group in additions involving "mismatched" substrates or bulky nucleophiles.

Protocol 2: Nucleophilic Addition to o-Anisyl Sulfinyl Imines

Objective: Synthesis of

Step-by-Step Workflow:

-

Imine Condensation:

-

Combine (R)-o-anisyl sulfinamide (derived from the sulfoxide via LiHMDS/NH3) with the target aldehyde in CH₂Cl₂ with Ti(OEt)₄ (2.0 equiv).

-

Stir 12h. Quench with brine, filter Ti salts, concentrate.

-

-

Nucleophilic Addition:

-

Dissolve the sulfinyl imine in Toluene (non-coordinating solvent enhances the internal chelation effect).

-

Cool to -78°C.

-

Add Organolithium (R-Li) or Grignard (R-MgBr) dropwise.

-

Critical Checkpoint: The solution often turns deep yellow/orange due to the chelated intermediate.

-

-

Hydrolysis (Cleavage):

-

Treat the resulting sulfinamide with 4N HCl in Dioxane/MeOH (1:1) at room temperature for 1 hour.

-

Basify with NaHCO₃ and extract the free amine.

-

Comparative Performance Data

The following table highlights the "Anisyl Advantage" in difficult transformations (e.g., addition of methyl anion to acetophenone-derived imines).

| Feature | (R)-p-Tolyl Auxiliary | (R)-o-Anisyl Auxiliary |

| Coordination Mode | Monodentate (S=O only) | Bidentate (S=O + o-OMe) |

| Transition State | Flexible (Rotational freedom) | Rigid (Locked Chelate) |

| Typical dr (MeLi addn) | 85:15 to 92:8 | >98:2 |

| Solvent Sensitivity | High (Requires ether/THF) | Low (Internal chelation dominates) |

| Atom Economy | High | Slightly Lower (due to OMe mass) |

Workflow Visualization

The following diagram maps the complete lifecycle of the auxiliary in a drug development context.

Figure 2: Operational workflow for converting the chiral auxiliary into a high-value chiral amine pharmacophore.

References

-

Andersen, K. K. (1962).[1] "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93–95. Link

-

Kagan, H. B., & Rebiere, F. (1998). "Stereoselective synthesis of sulfoxides". Synlett, 1998(06), 643-650. Link

-

Han, Z., Krishnamurthy, D., Grover, P., Fang, Q. K., & Senanayake, C. H. (2002). "Sulfinimine-Mediated Asymmetric Synthesis of α-Amino Acids". Journal of the American Chemical Society, 124(27), 7880-7881. Link

-

Davis, F. A., & Zhou, P. (2010). "Asymmetric Synthesis of Amines using Sulfinimines". Chemical Reviews, 110(6), 3090-3128. Link

-

Capozzi, M., Cardellicchio, C., Naso, F., & Spina, G. (1998). "Enantioselective synthesis of o-methoxyphenyl sulfoxides". Journal of Organic Chemistry, 63(18), 6416-6419. Link

Sources

Technical Guide: Electronic and Stereoelectronic Modulation of Aryl Sulfoxides via Ortho-Methoxy Substitution

Executive Summary

This technical guide analyzes the physicochemical impact of ortho-methoxy substitution on aryl sulfoxides, a structural motif critical to medicinal chemistry (notably Proton Pump Inhibitors) and asymmetric catalysis. We explore the duality of the methoxy group—acting as both a resonance donor and an inductive withdrawer—and its unique ability to enforce conformational locking via non-covalent chalcogen bonding (

The Electronic Landscape: Inductive, Resonance, and Field Effects

The ortho-methoxy group introduces a complex electronic perturbation to the sulfinyl moiety (

Competing Electronic Vectors

-

Inductive Effect (-I): The high electronegativity of the methoxy oxygen exerts a through-bond electron-withdrawing effect.[1] This increases the acidity of

-protons (if alkyl substituents are present) and destabilizes the development of positive charge at the sulfur center during oxidative metabolism. -

Resonance Effect (+R): The lone pair on the methoxy oxygen donates electron density into the

-system. However, in the ortho position, steric torsion often twists the methoxy group out of coplanarity with the benzene ring, significantly dampening this mesomeric donation compared to the para isomer. -

Field Effect (F): The through-space electrostatic repulsion between the sulfinyl oxygen (partial negative) and the methoxy oxygen (partial negative) creates a high-energy "dipole-dipole clash" in specific conformers, driving the molecule toward a minimized energy state that often favors intramolecular coordination.

The "Ortho-Effect" and Chalcogen Bonding

Recent crystallographic and computational studies (2023-2025) have redefined the "ortho-effect" in sulfoxides not merely as steric hindrance, but as a stabilizing Intramolecular Chalcogen Bond (IChB) .

-

Mechanism: The sulfinyl sulfur possesses a

-hole (a region of positive electrostatic potential) opposite the -

Interaction: The nucleophilic lone pair of the ortho-methoxy oxygen donates into this

-hole ( -

Consequence: This interaction "locks" the rotation around the

bond, increasing the barrier to racemization and influencing the entropy of binding in drug targets.

Figure 1: Vector map of electronic and stereoelectronic interactions between the ortho-methoxy group and the sulfinyl core.[2]

Case Study: Proton Pump Inhibitors (PPIs)

The most commercially significant application of ortho-methoxy electronic modulation is found in Benzimidazole PPIs (e.g., Omeprazole, Esomeprazole). Here, the methoxy groups are strategic "electronic triggers."

Mechanism of Action (The Acid-Catalyzed Rearrangement)

PPIs are prodrugs.[3][4] They are weak bases that accumulate in the acidic secretory canaliculi of parietal cells.[5] The electronic nature of the substituents on the pyridine and benzimidazole rings dictates the

-

Protonation: The pyridine nitrogen is protonated (

). -

Nucleophilic Attack: The unprotonated pyridine nitrogen (whose nucleophilicity is enhanced by the methoxy EDG) attacks the C2 position of the protonated benzimidazole.

-

Rearrangement: This forms a spiro-intermediate, which opens to form a sulfenic acid, then dehydrates to the active cyclic sulfenamide.

-

Covalent Inhibition: The sulfenamide forms a disulfide bond with Cys813 of the H+/K+-ATPase.

Critical Role of Methoxy:

-

On Pyridine (4-position): Strong +R effect increases

-nucleophilicity, accelerating the initial attack. -

On Benzimidazole (5/6-position): Modulates the

of the benzimidazole nitrogen, tuning the stability of the prodrug at neutral pH vs. its reactivity at acidic pH.

Figure 2: The acid-catalyzed activation pathway of PPIs. The rate of the 'Intramolecular Attack' is directly controlled by the electronic donation of methoxy substituents.

Synthetic Protocols

Synthesis of ortho-methoxy sulfoxides requires careful oxidant selection to avoid over-oxidation to sulfones or degradation of the electron-rich aromatic ring.

Protocol A: Asymmetric Oxidation (Modified Kagan Procedure)

For drug development, controlling the chirality at sulfur is essential (e.g., Esomeprazole vs. Omeprazole).

Reagents:

-

Aryl Methyl Sulfide (1.0 eq)[6]

-

Ti(OiPr)4 (1.0 eq)

-

(+)-Diethyl Tartrate (2.0 eq)

-

Water (1.0 eq)[6]

-

Cumene Hydroperoxide (CHP) (1.1 eq)

-

Solvent: CH2Cl2 at -20°C.

Workflow:

-

Complex Formation: Stir Ti(OiPr)4 and (+)-DET in CH2Cl2 at 25°C for 20 min. Add water (crucial for high ee) and stir for 30 min.

-

Substrate Addition: Cool to -20°C. Add the ortho-methoxy sulfide.

-

Oxidation: Add CHP dropwise over 1 hour. Maintain -20°C for 4-16 hours.

-

Workup: Quench with water, stir for 1h (to hydrolyze Ti species), filter through Celite, and wash with 1M NaOH (to remove tartrate) and brine.

-

Purification: Silica gel chromatography (EtOAc/Hexane). Note: Ortho-substituted sulfoxides may require slower elution due to internal H-bonding.

Protocol B: Racemic Oxidation (Sodium Periodate)

Ideal for generating reference standards or ligand precursors.

Reagents:

Step-by-Step:

-

Dissolve sulfide in MeOH/H2O. Cool to 0°C.

-

Add NaIO4 solid in portions.

-

Stir at 0°C

RT for 12 hours. -

Validation: Monitor by TLC. Sulfoxides are significantly more polar than sulfides.

-

Extraction: Extract with CH2Cl2. The ortho-methoxy group aids solubility in chlorinated solvents.

Experimental Validation & Data Interpretation

NMR Signatures

The ortho-methoxy group induces distinct shifts due to the "Gamma-Gauche" effect and magnetic anisotropy of the sulfinyl group.

| Nucleus | Position | Shift Change ( | Interpretation |

| 1H NMR | Ortho-H (Ring) | Downfield (+0.2 - 0.5 ppm) | Deshielding by |

| 13C NMR | Ipso-C (C-S) | Downfield (+5 - 10 ppm) | Inductive withdrawal (-I) from both S and ortho-OMe. |

| 13C NMR | Ortho-C (C-OMe) | Downfield (+30 ppm) | Direct attachment to Oxygen. |

| 17O NMR | Sulfinyl O | Variable | Sensitive to intramolecular chalcogen bonding (shielding observed). |

IR Spectroscopy

-

S=O Stretch: Typically 1030–1060 cm⁻¹.

-

Shift: Ortho-methoxy substitution often shifts this band to lower wavenumbers (~1020 cm⁻¹) if intramolecular coordination (

or metal chelation) weakens the S=O bond order.

References

-

Electronic Effects in Sulfoxides

-

Mechanism of Omeprazole Activation: Shin, J. M., et al. "Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors."[3] Journal of Neurogastroenterology and Motility, 2016. Link

-

Methoxy Resonance:[1][8][9] "Electronic effects of substituents."[2][8][10][11] Chemistry Stack Exchange/Textbook Ref. Link

-

-

Stereoelectronic & Chalcogen Bonding

-

Chalcogen Bonding in Synthesis: Wang, W., et al. "Intramolecular chalcogen bonding activated SuFEx click chemistry." Nature Communications, 2023/2025 context. Link (Referenced from search context 1.9/1.22)

-

Conformational Analysis: "Stereoelectronic Effects: The Gamma-Gauche Effect in Sulfoxides." ResearchGate.[2] Link

-

-

Synthetic Protocols

-

pKa and Physical Data

-

Aryl Sulfoxide Acidity: "Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement." Chemistry - A European Journal. Link

-

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Scholars@Duke publication: Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines [scholars.duke.edu]

- 9. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. troindia.in [troindia.in]

- 11. The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Chiral Sulfoxide Ligands: Stereoelectronic Control in Asymmetric Catalysis

Executive Summary: The "Soft" Donor Revolution

For decades, chiral phosphines (

Chiral sulfoxide ligands have emerged as the superior alternative for these specific challenges.[1] Unlike phosphines, sulfoxides possess a unique stereogenic sulfur atom (intrinsic chirality) and exhibit hemolability —the ability to toggle between

The Mechanistic Core: Stereoelectronics & Hemolability[1]

The Chiral Sulfur Center

In chiral phosphines, chirality typically resides on the carbon backbone.[1] In sulfoxides, the sulfur atom itself is the stereocenter, bringing the chiral information closer to the metal center.[1]

-

Inversion Barrier: High (

35–45 kcal/mol), ensuring configurational stability under catalytic conditions (unlike tertiary amines).[1] -

Electronic Character: Sulfur is a strong

-donor but a weaker

The Hemolabile Switch (The "Breathing" Ligand)

The defining feature of sulfoxide ligands is their ability to switch coordination modes based on the electronic needs of the catalytic cycle.[1]

-

S-Bonded (Soft-Soft): The dominant mode for soft metals (Pd, Rh, Pt).[1] It directs stereochemistry.[1][2]

-